![molecular formula C16H26N2O4 B2996298 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide CAS No. 899963-07-6](/img/structure/B2996298.png)
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide, commonly known as DNMDP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various research fields. DNMDP is a synthetic molecule that belongs to the class of oxalamide derivatives and has a unique spirocyclic structure.
Scientific Research Applications
Antimalarial Activity : Novel medium-sized 1,2,4,5-tetraoxacycloalkanes, including derivatives similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide, have been synthesized and evaluated for their antimalarial activity. These compounds, such as 1,2,6,7-tetraoxaspiro[7.11]nonadecane, have shown considerable potential as new, inexpensive, and potent antimalarial drugs. Their synthesis involves CsOH- or Ag2O-mediated cycloalkylation, followed by in vitro and in vivo evaluations demonstrating significant antimalarial potential (Kim et al., 2001).
Anti-schistosomal Effects : The synthetic compound N-89, which shares structural similarities with N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide, has shown promising drug candidate properties against schistosomiasis, with killing effects against juvenile stages of S. mansoni. Investigations into its mode of action reveal that N-89 induces dysfunction or disruption of acidic lysosome-like organelles, leading to worm death. This suggests a novel approach for schistosomiasis treatment, highlighting the therapeutic potential of such spirocyclic compounds (Yamabe et al., 2017).
properties
IUPAC Name |
N'-cyclohexyl-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O4/c19-14(15(20)18-12-6-2-1-3-7-12)17-10-13-11-21-16(22-13)8-4-5-9-16/h12-13H,1-11H2,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMQCFFMVYEFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NCC2COC3(O2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclohexyloxalamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.